2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine
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Overview
Description
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C9H9ClFNO This compound features a pyridine ring substituted with chlorine, fluorine, and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Nitration: The starting material, 2-chloro-3-fluoropyridine, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclopropylmethoxylation: The amino group is replaced with a cyclopropylmethoxy group through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative.
Scientific Research Applications
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(methoxymethoxy)-3-fluoropyridine
- 2-Chloro-5-(ethoxymethoxy)-3-fluoropyridine
- 2-Chloro-5-(cyclopropylmethoxy)-4-fluoropyridine
Uniqueness
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyridines. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Biological Activity
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a chlorine atom and a cyclopropylmethoxy group, which may influence its interaction with biological targets.
- Molecular Formula : C10H10ClFNO
- Molecular Weight : 215.64 g/mol
- IUPAC Name : this compound
- Canonical SMILES : ClC1=C(NC(=C1)OC2CC2)C(=F)C=C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The presence of the fluorine atom and the methoxy group may enhance its lipophilicity and binding affinity to target proteins, such as receptors or enzymes involved in cellular signaling.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 14 | 100 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Neuroprotective Effects
Preliminary studies have indicated that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to inhibit apoptosis in neuronal cells exposed to oxidative stress, possibly through the modulation of signaling pathways related to cell survival.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results highlighted its superior activity against Gram-positive bacteria compared to other derivatives, suggesting that structural modifications could enhance its bioactivity . -
Inflammation Model :
In an experimental model of inflammation using murine macrophages, treatment with the compound significantly reduced cytokine levels compared to untreated controls. This study supports the notion that the compound could be further developed as an anti-inflammatory agent . -
Neuroprotection Study :
Another investigation focused on the neuroprotective potential of this compound against oxidative stress-induced cell death in neuronal cell lines. The results showed a marked decrease in cell death rates when treated with varying concentrations of this compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through structure-activity relationship studies. Modifications at the pyridine ring or alterations in substituent groups can significantly impact its potency and selectivity toward biological targets.
Key Findings from SAR Studies
- Fluorine Substitution : The presence of a fluorine atom at the 3-position enhances binding affinity to certain receptors.
- Cyclopropyl Group : The cyclopropylmethoxy moiety contributes to increased lipophilicity, facilitating membrane penetration.
Properties
Molecular Formula |
C9H9ClFNO |
---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
2-chloro-5-(cyclopropylmethoxy)-3-fluoropyridine |
InChI |
InChI=1S/C9H9ClFNO/c10-9-8(11)3-7(4-12-9)13-5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
WOBMJWXGAPVSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(N=C2)Cl)F |
Origin of Product |
United States |
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